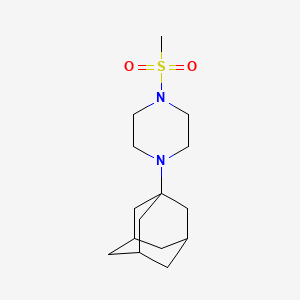
N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
Overview
Description
N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as FMP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP belongs to the class of piperazinecarboxamide derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been found to modulate the activity of the GABAergic system, which plays a crucial role in the regulation of anxiety and pain.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to exhibit significant biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been found to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is its ability to exhibit significant therapeutic effects at low doses. This makes it a promising candidate for the development of new drugs with fewer side effects. However, the limitations of N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide include its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One of the main areas of interest is the development of new drugs based on N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide that exhibit improved pharmacokinetics and bioavailability. Another area of research is the investigation of the potential use of N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the study of the molecular mechanisms underlying the therapeutic effects of N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide may provide new insights into the development of novel drugs for the treatment of various diseases.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of depression, anxiety disorders, and neuropathic pain.
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-7-8-15(13-16(14)20)21-19(24)23-11-9-22(10-12-23)17-5-3-4-6-18(17)25-2/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYGQABJYKSTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[2-(3-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4767206.png)
![methyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4767239.png)
![ethyl 2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4767247.png)
![2-(1-cyclopentyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4767254.png)
![1-(4-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride](/img/structure/B4767255.png)

![N-[3-(dimethylamino)propyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4767262.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4767269.png)
![N-(2,3-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4767270.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4767290.png)
![N-{3-[N-(2,5-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4767297.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4767301.png)
![3-[(diethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4767307.png)